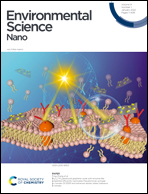Prediction of nanomagnetite stoichiometry (Fe(ii)/Fe(iii)) under contrasting pH and redox conditions†
Environmental Science: Nano Pub Date: 2022-05-26 DOI: 10.1039/D2EN00112H
Abstract
Magnetite (Fe(III)2Fe(II)O4) nanoparticles are fascinating nanoparticulate minerals due to their electronic, magnetic and chemical properties. Ubiquitous in the environment, they are also among the most used ferromagnetic nanomaterials in environmental, industrial and biomedical applications. Their intriguing structural and reactivity features do not only arise from the “nano-effect” but also from the occurrence of Fe2+ ions in their structure. Previous studies showed that partial oxidation of (nano)magnetite may occur. However, such transformations were only monitored under either oxidizing or very acidic conditions. Here, we report that 10 nm-sized stoichiometric magnetite particles (Fe(II)/Fe(III) = 0.5) are in fact not stable in aqueous solutions over a biologically and environmentally relevant pH range (4–7). In the absence of O2, an H+-promoted dissolution process is responsible for the preferential release of Fe(II) into solution, which leads to partial oxidation of magnetite to a magnetite–maghemite solid solution. Long-term kinetic investigations combined with XMCD measurements reveal that the dynamic exchange of Fe(II) between the surface and the solution is key to determining the magnetite stoichiometry even at circumneutral pH. Based on this finding, we developed a thermodynamic model for the magnetite–maghemite solid solution able to predict the chemical stability of the 10 nm-sized magnetite. This model enables the behavior and transformation of magnetite nanoparticles in aqueous solutions to be rationalized and predicted, which is crucial for a broad range of applications (medicine, biology, chemistry, environment, etc.).

Recommended Literature
- [1] II(a). Oxidation-reduction reactions involving inorganic substrates. Aqueous chemistry of inorganic free radicals. Part 3.—The kinetics and mechanism of the reaction of peroxydisulphate ion and hydrogen peroxide
- [2] Hydrogen storage: the remaining scientific and technological challenges
- [3] Surface oxygen in plasma polymerized films
- [4] Electroactive polymer with oligoanilines in the main chain and azo chromophores in the side chain: synthesis, characterization and dielectric properties
- [5] Extraction optimization, structural characterization and potential alleviation of hyperuricemia by flavone glycosides from celery seeds†
- [6] Metal oxide QD based ultrasensitive microsphere fluorescent sensor for copper, chromium and iron ions in water†
- [7] LV.—The quantitative estimation of mixtures of isomeric unsaturated compounds. Part I. A bromine addition method
- [8] Electronic structure and reactivity of Fe(iv)oxo species in metal–organic frameworks
- [9] Photocatalytic C–N cross-coupling mediated by heterogeneous nickel-coordinated carbon nitride†
- [10] Slow excited state phototautomerization in 3-hydroxyisoquinoline










